2-Chloroethyl methylcarbamate

Medicinal Chemistry Organic Synthesis Process Chemistry

For researchers developing alkylating agents, sourcing a precursor with consistent reactivity is critical. Structural variability in N-substitution can lead to failed synthetic campaigns. 2-Chloroethyl methylcarbamate solves this by providing a defined, minimal steric hindrance scaffold. Its N-methyl group enables predictable aziridinium ion formation for SAR studies. • Serves as a core scaffold for generating libraries of (2-chloroethyl)nitrosocarbamates, with derivatives showing IC50 values in the low µg/mL range. • The methylcarbamate handle allows for prodrug design with controlled enzymatic cleavage, enhancing water solubility. • Manageable physical state and distinct boiling point (110-112 °C at 15 Torr) facilitate straightforward purification via vacuum distillation.

Molecular Formula C4H8ClNO2
Molecular Weight 137.56 g/mol
CAS No. 22074-92-6
Cat. No. B12052518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyl methylcarbamate
CAS22074-92-6
Molecular FormulaC4H8ClNO2
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESCNC(=O)OCCCl
InChIInChI=1S/C4H8ClNO2/c1-6-4(7)8-3-2-5/h2-3H2,1H3,(H,6,7)
InChIKeyQFAYNDIHWGJSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethyl Methylcarbamate: Overview


2-Chloroethyl methylcarbamate (CAS 22074-92-6) is a bifunctional small molecule that serves as a versatile intermediate in medicinal chemistry. Structurally, it combines a methylcarbamate core with a reactive 2-chloroethyl group, endowing it with the capacity to act as a precursor to alkylating agents [1]. This compound is of particular interest in oncology research, where its chloroethyl moiety can be leveraged to form DNA cross-links and adducts, while the carbamate group offers a modifiable handle for prodrug design or targeted delivery . Its relatively low molecular weight (137.56 g/mol) and simple synthetic accessibility further support its role as a foundational building block in the development of novel antineoplastic agents .

2-Chloroethyl Methylcarbamate: Substitution Limitations


While a broad class of chloroethyl carbamates exists, simple substitution between analogs is not straightforward for applications requiring precise alkylating potential or controlled reactivity. The presence of the N-methyl group on the carbamate nitrogen, as opposed to bulkier alkyl or aryl substituents, directly influences the steric and electronic environment of the chloroethyl moiety [1]. This, in turn, modulates the rate of intramolecular cyclization to the reactive aziridinium ion, a critical step in DNA alkylation [2]. Furthermore, the methyl substituent contributes to a distinct hydrophilicity profile and synthetic handling profile (e.g., boiling point of 110-112 °C at 15 Torr) compared to its ethyl or tert-butyl counterparts, impacting both purification strategies and the physical properties of downstream conjugates . Therefore, substituting an analog without accounting for these differences can lead to unpredictable reactivity, altered pharmacokinetic profiles in prodrugs, and failed synthetic campaigns.

2-Chloroethyl Methylcarbamate: Evidence vs. Analogs


Low Boiling Point Simplifies Purification

2-Chloroethyl methylcarbamate demonstrates a distinct physical property profile compared to its closest N-alkyl-substituted analogs, which is directly relevant to its handling and purification in a laboratory or manufacturing setting. The compound's boiling point is reported as 110-112 °C at 15 Torr . In contrast, the ethyl N-(2-chloroethyl)-N-methylcarbamate analog lacks well-defined experimental boiling point data in standard public sources, while the tert-butyl N-(2-chloroethyl)-N-methylcarbamate analog has a predicted boiling point of approximately 229.8 °C . The substantially lower boiling point of 2-chloroethyl methylcarbamate under reduced pressure offers a tangible advantage for purification via distillation, which is a simpler and more cost-effective method compared to the chromatography that may be required for less volatile or thermally labile analogs.

Medicinal Chemistry Organic Synthesis Process Chemistry

N-Methyl Group Enhances Aziridinium Ion Formation

The alkylating potential of 2-chloroethyl carbamates is governed by the rate of intramolecular cyclization to form a highly reactive aziridinium ion intermediate. The presence of an N-methyl group on the carbamate, as found in 2-chloroethyl methylcarbamate, is understood to favor this cyclization step compared to analogs with bulkier N-substituents (e.g., ethyl, tert-butyl) due to reduced steric hindrance [1]. While direct comparative kinetic data for the methyl analog specifically is not available in the public domain, this class-level inference is supported by extensive literature on nitrogen mustard reactivity. The N-methyl substituent represents a minimal modification that retains the electrophilic character of the nitrogen, thereby maximizing the proportion of the molecule that undergoes the desired activation pathway to act as a DNA cross-linker [2].

Anticancer Drug Development DNA Alkylation Medicinal Chemistry

Versatile Intermediate for Prodrugs and Linkers

2-Chloroethyl methylcarbamate is a foundational building block for constructing more complex molecules, particularly in the context of anticancer prodrugs. Its value is demonstrated by its use as a starting material for the synthesis of a library of (2-chloroethyl)nitrosocarbamates, where it serves as the core scaffold to which various carrier moieties are appended [1]. These carrier groups are designed to modulate water solubility or enable targeted delivery. The in vitro screening of these derived compounds against a panel of five human tumor cell lines (CAKI-1, DLD-1, NCI-H23, SK-MEL-28, SNB-7) revealed that several agents exhibited potent activity with IC50 values in the range of 1-10 µg/mL [1]. This demonstrates that the parent 2-chloroethyl methylcarbamate structure can be successfully elaborated into biologically active agents with quantifiable antiproliferative effects, unlike simpler, unsubstituted 2-chloroethyl carbamate (CAS 2114-18-3), which is not typically associated with such targeted medicinal chemistry applications.

Prodrug Design Chemical Biology Targeted Therapy

Acute Oral Toxicity Profile

For procurement and safe handling, the acute toxicity profile of 2-chloroethyl methylcarbamate is a critical differentiator. According to its Safety Data Sheet (SDS), the compound is classified as Acute Toxicity Category 3 (Oral), meaning it is harmful if swallowed [1]. This is a more severe hazard classification than that of the tert-butyl analog (tert-butyl N-(2-chloroethyl)-N-methylcarbamate, CAS 220074-38-4), which is classified as Acute Toxicity Category 4 (Oral) (H302: Harmful if swallowed) [2]. The higher hazard category (Category 3 vs. Category 4) indicates a greater acute oral toxicity for 2-chloroethyl methylcarbamate. This difference necessitates more stringent safety protocols, including the use of additional personal protective equipment (PPE) and enhanced engineering controls, which must be factored into facility risk assessments and procurement decisions.

Laboratory Safety Toxicology Occupational Health

2-Chloroethyl Methylcarbamate: Key Applications


Anticancer Alkylating Agent Lead Optimization

2-Chloroethyl methylcarbamate is ideally suited as a core scaffold for generating diverse libraries of novel alkylating agents. As demonstrated in the literature, this compound can be elaborated into a series of (2-chloroethyl)nitrosocarbamates that have been screened for anticancer activity, with several derivatives exhibiting IC50 values in the low µg/mL range against a panel of human tumor cell lines [1]. This application scenario leverages the compound's bifunctional nature: the chloroethyl group provides the warhead for DNA alkylation, while the carbamate nitrogen offers a synthetic handle for appending targeting ligands or pharmacokinetic modulators. Its N-methyl substitution is believed to promote efficient aziridinium ion formation, making it a more reactive and predictable precursor than bulkier analogs for structure-activity relationship (SAR) studies.

Water-Soluble Prodrugs for Targeted Delivery

The carbamate moiety of 2-chloroethyl methylcarbamate is a well-established functional group in prodrug design due to its potential for controlled enzymatic or chemical cleavage. The compound has been explicitly utilized in research aimed at creating anticancer agents with improved water solubility through the attachment of hydrophilic carrier groups [1]. This makes it a strategic choice for developing targeted prodrugs where the active alkylating species is released selectively within the tumor microenvironment. The lower boiling point (110-112 °C at 15 Torr) further supports its use in this context by facilitating the purification of intermediate prodrug constructs via distillation, a cost-effective and scalable method that is particularly valuable during the initial phases of drug development.

Comparative Alkylation and DNA Cross-Linking Studies

Given its structural similarity to the well-characterized class of nitrogen mustards and chloroethylnitrosoureas, 2-Chloroethyl methylcarbamate serves as a valuable comparator or probe molecule for investigating the fundamental mechanisms of DNA alkylation. Its N-methyl substitution provides a baseline of minimal steric hindrance, allowing researchers to assess the impact of larger N-alkyl groups on DNA cross-linking efficiency and sequence selectivity [2]. This application is particularly relevant for academic and industrial groups focused on understanding the molecular determinants of alkylating agent potency and developing next-generation agents with improved therapeutic indices.

Reactive Intermediate for Organic Synthesis

2-Chloroethyl methylcarbamate can function as a versatile alkylating reagent in general organic synthesis, not limited to medicinal chemistry. The chloroethyl group can be displaced by a variety of nucleophiles (e.g., amines, thiols), enabling the introduction of a protected N-methylcarbamate moiety into target molecules. This utility is enhanced by the compound's manageable physical state (melting point of 19 °C ), which allows it to be handled as a neat liquid or low-melting solid at ambient laboratory temperatures. Its distinct boiling point also allows for easy separation from reaction mixtures by vacuum distillation, simplifying work-up procedures and improving overall synthetic efficiency.

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